
Bavisant dihydrochloride
概要
説明
バビザント塩酸塩は、ヒトヒスタミンH3受容体の高選択的かつ経口活性なアンタゴニストです。 それは、注意欠陥多動性障害(ADHD)および覚醒および認知に関連する他の状態の治療における潜在的な用途について調査されてきました .
準備方法
バビザント塩酸塩は、特定の試薬と条件を含む一連の化学反応によって合成できます。合成経路には通常、ベンズアミド構造の形成が含まれ、次にそれがジハイドロクロリド成分を含むように修飾されます。 バビザント塩酸塩の工業生産方法は、高収率と高純度を保証するために最適化された反応条件を使用した大規模合成を含みます .
化学反応の分析
バビザント塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、化合物への酸素の添加または水素の除去を含みます。
還元: この反応は、化合物への水素の添加または酸素の除去を含みます。
置換: この反応は、化合物中の1つの原子または原子のグループを別の原子または原子のグループに置き換えることを含みます。
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究の応用
化学: それは、ヒスタミンH3受容体を伴う研究における参照化合物として使用されます。
生物学: それは、さまざまな生物学的プロセスにおけるヒスタミンH3受容体の役割を調査するために使用されます。
医学: ADHD、日中の過眠症、および覚醒と認知に関連する他の状態の治療における潜在的な用途について研究されてきました。
科学的研究の応用
Scientific Research Applications
Bavisant dihydrochloride has been utilized in various research domains:
Cognitive Enhancement
- Mechanistic Studies : Research indicates that H3 receptor antagonists like Bavisant can enhance cognitive functions by increasing neurotransmitter levels in the brain. Preclinical studies have shown improvements in learning and memory tasks in animal models .
- Potential for Neurodegenerative Diseases : Investigations are ongoing into its efficacy for conditions such as Alzheimer's disease and Parkinson's disease, where cognitive deficits are prevalent .
Attention-Deficit Hyperactivity Disorder (ADHD)
- Clinical Trials : A randomized clinical trial assessed the efficacy of Bavisant in adults with ADHD. Participants received varying doses (1 mg, 3 mg, and 10 mg) over a 42-day period. The results indicated a non-significant improvement compared to placebo, particularly at the highest dose .
- Tolerability : The lower doses showed better tolerability profiles compared to higher doses, which had increased rates of treatment-emergent adverse events .
Wakefulness Disorders
- Excessive Daytime Sleepiness : Bavisant has been studied for its potential to treat excessive daytime sleepiness associated with various conditions, including Parkinson's disease. Early phase II trials are exploring its effectiveness in this area .
Clinical Efficacy in ADHD
- A multicenter study involving 430 participants examined the impact of Bavisant on ADHD symptoms using the ADHD Rating Scale IV (ADHD-RS-IV). The mean change from baseline was not statistically significant at higher doses compared to placebo, suggesting the need for further investigation into optimal dosing strategies and patient selection criteria .
Safety and Pharmacokinetics
- Preclinical studies demonstrated that Bavisant penetrates the blood-brain barrier effectively and exhibits a favorable safety profile in both rats and dogs. It was well tolerated without significant cardiovascular liabilities or phospholipidosis observed during testing .
Summary Table of Research Findings
Application Area | Findings |
---|---|
Cognitive Enhancement | Improved neurotransmitter levels; enhanced learning/memory in animal models |
ADHD Clinical Trials | Mixed efficacy results; lower doses better tolerated than higher doses |
Wakefulness Disorders | Phase II trials ongoing for excessive daytime sleepiness treatment |
Safety Profile | Well tolerated in preclinical studies; no significant cardiovascular risks noted |
作用機序
バビザント塩酸塩は、ヒスタミンH3受容体を拮抗することによりその効果を発揮します。この受容体は、アセチルコリン、ノルエピネフリン、ドーパミンを含むさまざまな神経伝達物質の放出を調節することに関与しています。 H3受容体を遮断することにより、バビザント塩酸塩はこれらの神経伝達物質の放出を増加させ、覚醒と認知の改善につながります .
類似化合物の比較
バビザント塩酸塩は、ベンゼン環に付着したカルボキサミド置換基を含む有機化合物であるベンズアミド類に属します。類似の化合物には以下が含まれます。
チオペラミド: 覚醒と認知に同様の効果を持つ別のH3受容体拮抗薬。
ピトリザント: ナルコレプシーの治療に使用される選択的H3受容体拮抗薬。
バビザント塩酸塩は、H3受容体拮抗薬としての高い選択性と効力でユニークであり、研究と潜在的な治療用途のための貴重な化合物となっています .
類似化合物との比較
Bavisant dihydrochloride belongs to the class of benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring. Similar compounds include:
Thioperamide: Another H3 receptor antagonist with similar effects on wakefulness and cognition.
Pitolisant: A selective H3 receptor antagonist used to treat narcolepsy.
This compound is unique in its high selectivity and potency as an H3 receptor antagonist, making it a valuable compound for research and potential therapeutic applications .
生物活性
Bavisant dihydrochloride, also known as JNJ-31001074, is a highly selective antagonist of the human histamine H3 receptor. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and excessive daytime sleepiness associated with Parkinson's disease. This article explores the biological activity of this compound, including its pharmacological properties, clinical trial findings, and safety profile.
- Molecular Formula : C19H27N3O2.2ClH.H2O
- Molecular Weight : 420.374 g/mol
- CAS Registry Number : 929622-08-2
Bavisant functions primarily as an antagonist at the histamine H3 receptor, a G protein-coupled receptor that plays a crucial role in modulating neurotransmitter release in the central nervous system. By inhibiting this receptor, Bavisant promotes increased levels of acetylcholine and other neurotransmitters, which can enhance cognitive function and wakefulness .
Pharmacological Effects
The pharmacological profile of Bavisant includes:
- Wakefulness Promotion : Bavisant has been shown to increase wakefulness and cognitive performance in preclinical models .
- Cognitive Enhancement : In studies involving passive avoidance tasks, Bavisant demonstrated pro-cognitive effects by increasing acetylcholine levels in the frontal cortex .
- Safety Profile : Preclinical studies indicated that Bavisant was well tolerated in animal models, showing no significant cardiovascular liabilities or phospholipidosis .
ADHD Treatment Studies
Bavisant's efficacy was evaluated in a randomized, double-blind, placebo-controlled trial involving adults with ADHD. Participants were assigned to receive either placebo or one of three doses of Bavisant (1 mg/day, 3 mg/day, or 10 mg/day) alongside active controls (atomoxetine and methylphenidate). The study's findings are summarized in Table 1 below.
Dosage Group | Mean Change from Baseline (ADHD-RS-IV Score) | Statistical Significance |
---|---|---|
Placebo | -8.8 | - |
1 mg/day | -9.3 | Not statistically significant |
3 mg/day | -11.2 | Not statistically significant |
10 mg/day | -12.2 | Not statistically significant |
Atomoxetine | -15.3 | p < 0.005 |
Methylphenidate | -15.7 | p < 0.005 |
The results indicated that while Bavisant showed some improvement compared to placebo, it did not achieve statistical significance at the higher doses when compared to established treatments like atomoxetine and methylphenidate .
Excessive Daytime Sleepiness in Parkinson’s Disease
Bavisant is currently being investigated for its efficacy in treating excessive daytime sleepiness (EDS) in patients with Parkinson’s disease. A phase IIb clinical trial is underway to evaluate its safety and effectiveness at various dosages (0.5 mg/day, 1 mg/day, and 3 mg/day) compared to placebo . Preliminary findings suggest potential benefits for patients experiencing EDS, although conclusive results are pending.
Safety and Tolerability
In clinical studies, the tolerability of Bavisant was generally favorable at lower doses; however, higher doses were associated with increased adverse events. The incidence of treatment-emergent adverse events (TEAEs) was reported as follows:
Dosage Group | Incidence of TEAEs (%) | Discontinuation Due to TEAEs (%) |
---|---|---|
Placebo | 58.9 | 2.7 |
1 mg/day | 61.8 | 4.4 |
3 mg/day | 82.4 | 7.4 |
10 mg/day | 89.0 | 19.2 |
Adverse events included insomnia, nausea, and dizziness at higher doses .
特性
IUPAC Name |
(4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone;hydrate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2.2ClH.H2O/c23-19(22-9-7-21(8-10-22)18-5-6-18)17-3-1-16(2-4-17)15-20-11-13-24-14-12-20;;;/h1-4,18H,5-15H2;2*1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFBQJUVAGIUBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4.O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1103522-80-0 | |
Record name | Bavisant dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103522800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAVISANT DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1H7H5X3RE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。